Product packaging for 4-(4-Bromobutoxy)benzophenone(Cat. No.:CAS No. 101308-54-7)

4-(4-Bromobutoxy)benzophenone

Cat. No.: B1321826
CAS No.: 101308-54-7
M. Wt: 333.2 g/mol
InChI Key: ROOTZHKXNRLRKE-UHFFFAOYSA-N
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Description

4-(4-Bromobutoxy)benzophenone is a synthetic benzophenone derivative designed for research applications. Its molecular structure features a benzophenone core, a ubiquitous scaffold in medicinal chemistry known for its prevalence in bioactive compounds and its role as a versatile synthetic building block . The compound is functionalized with a bromobutoxy side chain, which provides a reactive handle for further chemical modifications. The terminal bromine atom is an excellent leaving group, making this compound a key alkylating intermediate in organic synthesis . This compound is primarily valued in materials science research for the development of advanced polymer compositions. Published patent literature indicates its specific application in creating polymer materials with improved light resistance . Researchers utilize this chemical to introduce benzophenone motifs into polymers, which can act as light stabilizers or serve as covalent cross-linking sites upon exposure to UV radiation . Beyond materials science, its structure lends itself to pharmaceutical research and diagnostics development, where benzophenone derivatives are investigated for various biological activities . All products are strictly for Research Use Only (RUO) and are not intended for diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17BrO2 B1321826 4-(4-Bromobutoxy)benzophenone CAS No. 101308-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(4-bromobutoxy)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO2/c18-12-4-5-13-20-16-10-8-15(9-11-16)17(19)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOTZHKXNRLRKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90614337
Record name [4-(4-Bromobutoxy)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101308-54-7
Record name [4-(4-Bromobutoxy)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 4 Bromobutoxy Benzophenone and Its Analogues

Established Synthetic Pathways for 4-(4-Bromobutoxy)benzophenone

The principal route for synthesizing this compound involves the alkylation of a phenolic precursor. This method is widely adopted due to the accessibility of the starting materials and generally high reaction efficiencies.

Alkylation Reactions Utilizing 4-Hydroxybenzophenone (B119663) as a Precursor

The most common and direct synthesis of this compound is achieved through the Williamson ether synthesis. This reaction involves the alkylation of 4-hydroxybenzophenone with 1,4-dibromobutane (B41627). The reaction is typically carried out in the presence of a base, which deprotonates the hydroxyl group of 4-hydroxybenzophenone to form a more nucleophilic phenoxide ion. This ion then attacks one of the electrophilic carbon atoms of 1,4-dibromobutane, displacing a bromide ion and forming the desired ether linkage.

A representative procedure involves stirring 4-hydroxybenzophenone with an excess of 1,4-dibromobutane in a suitable solvent such as acetonitrile (B52724) (ACN). A base, commonly potassium carbonate (K₂CO₃), is added to facilitate the reaction. The mixture is then heated under reflux for an extended period, often 24 hours, to ensure the completion of the reaction. Following the reaction, the crude product is typically purified by recrystallization from a solvent system like toluene/hexanes to yield this compound as a pale yellow powder.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Efforts to enhance the efficiency and yield of this compound synthesis have led to the development of optimized reaction protocols. One notable improvement involves the use of an anion exchange resin in conjunction with a phase transfer catalyst. This method aims to accelerate the alkylation reaction and minimize the formation of byproducts, thereby simplifying the purification process and increasing the purity of the final product to over 99%.

In this optimized approach, 4-hydroxybenzophenone is reacted with an alkylating agent in the presence of an anion exchange resin (such as D201) and a phase transfer catalyst like tetrabutylammonium (B224687) bromide. The reaction can be conducted in solvents like N,N-dimethylformamide (DMF) or acetone (B3395972) at a controlled temperature, for instance, between 30-40°C. This system is reported to significantly reduce reaction times and improve yields compared to traditional methods that may require column chromatography for purification. The use of excess 1,4-dibromobutane is crucial to minimize the formation of the di-alkylated byproduct where the benzophenone (B1666685) moiety is attached to both ends of the butane (B89635) chain.

ParameterConventional MethodOptimized Method
Base/Catalyst Potassium CarbonateAnion Exchange Resin & Phase Transfer Catalyst
Solvent AcetonitrileN,N-Dimethylformamide or Acetone
Temperature Reflux30-40°C
Yield High (e.g., 91.6%)High
Purification Recrystallization, potentially chromatographySimple post-treatment

Synthesis of Structurally Related Bromobutoxy-Functionalized Compounds

The synthetic strategies used for this compound can be adapted to create a variety of structurally related compounds with different functional groups, chain lengths, and core structures.

Preparation of Analogues with Varied Alkyl Chain Lengths and Halogen Substituents

By substituting 1,4-dibromobutane with other dihaloalkanes, analogues of this compound with different alkyl chain lengths and terminal halogens can be synthesized. For example, using 1,3-dibromopropane (B121459) in a similar reaction with 4-hydroxybenzophenone yields 4-(3-bromopropoxy)benzophenone. This reaction, conducted in acetonitrile with potassium carbonate, results in the formation of the corresponding three-carbon chain analogue.

Similarly, employing 1-bromo-6-chlorohexane (B1265839) allows for the synthesis of 4-(6-chlorohexoxy)benzophenone, an analogue with a longer, six-carbon chain and a terminal chlorine atom instead of bromine. These variations highlight the versatility of the Williamson ether synthesis in creating a library of compounds with tailored spacer lengths and reactive terminal halogens.

Precursor 1Precursor 2ProductAlkyl ChainTerminal Halogen
4-Hydroxybenzophenone1,4-DibromobutaneThis compoundButoxy (C4)Bromine
4-Hydroxybenzophenone1,3-Dibromopropane4-(3-Bromopropoxy)benzophenonePropoxy (C3)Bromine
4-Hydroxybenzophenone1-Bromo-6-chlorohexane4-(6-Chlorohexoxy)benzophenoneHexoxy (C6)Chlorine

Synthesis of Heterocyclic Frameworks Incorporating Bromobutoxy Moieties

The bromobutoxy group can also be attached to various heterocyclic systems. For instance, 6-(4-bromobutoxy)benzo[d]thiazole (B1412950) is synthesized by the alkylation of 6-hydroxybenzo

Synthetic Pathways to this compound and its Functional Analogues

The benzophenone moiety is a prevalent scaffold in medicinal chemistry and materials science, valued for its unique photochemical properties and its utility as a versatile synthetic intermediate. The functionalization of the benzophenone core, for instance with an alkyl halide chain, opens up a plethora of possibilities for further molecular elaboration. The compound this compound, with its reactive bromine handle, is a prime example of such a versatile building block. This article delves into the key synthetic methodologies employed to prepare this compound and its derivatives, with a particular focus on subsequent transformations that enhance its synthetic utility.

1 Halide Exchange Reactions for Enhanced Reactivity: The Finkelstein Reaction

The conversion of alkyl bromides to the corresponding iodides, a classic transformation known as the Finkelstein reaction, is a cornerstone of synthetic organic chemistry. wikipedia.org This SN2 reaction is typically driven to completion by the precipitation of the less soluble sodium bromide in an acetone solvent. wikipedia.org This enhancement in reactivity is crucial, as alkyl iodides are superior leaving groups compared to alkyl bromides, facilitating subsequent nucleophilic substitution reactions.

In the context of this compound, the substitution of the bromine atom for an iodine atom significantly activates the butoxy chain for further functionalization. A reported procedure for this transformation involves reacting this compound with sodium iodide in acetone under reflux conditions. rsc.org The reaction proceeds smoothly to yield 4-(4-iodobutoxy)benzophenone. rsc.org

Table 1: Halide Exchange Reaction of this compound

ReactantReagentSolventConditionsProduct
This compoundSodium Iodide (NaI)AcetoneReflux, 24 h4-(4-Iodobutoxy)benzophenone

This table summarizes the typical conditions for the Finkelstein reaction on this compound.

This straightforward and efficient method provides a valuable tool for chemists looking to increase the electrophilicity of the terminal carbon of the butoxy chain, thereby expanding the range of possible subsequent chemical modifications.

2 Nucleophilic Displacement Pathways Utilizing the Bromobutoxy Handle

The primary utility of the bromobutoxy group in this compound lies in its susceptibility to nucleophilic attack, allowing for the introduction of a wide array of functional groups. This SN2 reaction is a fundamental strategy for building molecular complexity. Various nucleophiles, including amines and phenoxides, can be employed to displace the bromide ion, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.

The reaction of this compound with amines, such as piperazine (B1678402) derivatives, is a common strategy in the synthesis of pharmacologically active molecules. For instance, the analogous compound 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one is known to react with various substituted phenylpiperazines to yield products with potential applications in drug discovery. nih.govnih.gov This reaction is typically carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrobromic acid formed during the reaction. In some cases, a catalytic amount of sodium iodide is added to facilitate the reaction via an in-situ Finkelstein reaction, which generates the more reactive iodo-intermediate. nih.gov

Similarly, phenoxides can act as nucleophiles to displace the bromide, forming an ether linkage. This approach is valuable for constructing molecules with extended aromatic systems. The reaction is generally performed under basic conditions to deprotonate the phenol, thereby generating the more nucleophilic phenoxide anion.

Table 2: Representative Nucleophilic Displacement Reactions

ElectrophileNucleophileBaseSolventProduct Type
This compoundSubstituted PiperazineK₂CO₃AcetonitrileAmine Adduct
This compoundSubstituted PhenolK₂CO₃DMFEther Adduct

This table illustrates common nucleophilic displacement reactions using this compound. DMF: Dimethylformamide.

These nucleophilic displacement reactions highlight the versatility of the bromobutoxy group as a synthetic handle for the introduction of diverse functionalities onto the benzophenone scaffold.

3 Introduction of Azide (B81097) Functionality for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The introduction of an azide group in place of the bromine atom in this compound opens the door to one of the most powerful and versatile reactions in modern chemical synthesis: the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). This "click" reaction allows for the efficient and highly regioselective formation of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne. nih.govbeilstein-journals.org

The synthesis of 4-(4-azidobutoxy)benzophenone is readily achieved by treating this compound with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). This nucleophilic substitution reaction proceeds in high yield, providing the key azide precursor for the CuAAC reaction.

Once 4-(4-azidobutoxy)benzophenone is obtained, it can be reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst to generate a diverse library of triazole-containing benzophenone derivatives. The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent, like sodium ascorbate.

Table 3: Synthesis of Azide and Subsequent CuAAC Reaction

StepReactantsReagentsSolventProduct
1. Azide Synthesis This compound, Sodium Azide (NaN₃)-DMF4-(4-Azidobutoxy)benzophenone
2. CuAAC Reaction 4-(4-Azidobutoxy)benzophenone, Terminal AlkyneCuSO₄, Sodium Ascorbatet-BuOH/H₂O1,4-Disubstituted 1,2,3-Triazole

This table outlines the two-step process for synthesizing triazole derivatives from this compound. t-BuOH: tert-Butanol.

The triazole ring formed in the CuAAC reaction is not merely a linker; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and dipole-dipole interactions, often imparting favorable physicochemical properties to the parent molecule. This synthetic route provides a powerful tool for creating complex molecular architectures based on the this compound scaffold for applications in materials science and medicinal chemistry.

Chemical Reactivity and Mechanistic Investigations of 4 4 Bromobutoxy Benzophenone Derivatives

Photochemical Reactivity of the Benzophenone (B1666685) Chromophore

The benzophenone group is a well-studied chromophore known for its rich photochemistry, which is central to the reactivity of 4-(4-Bromobutoxy)benzophenone derivatives. Upon absorption of ultraviolet light, the benzophenone moiety is promoted from its ground state (S₀) to an excited singlet state (S₁). It then rapidly and efficiently undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁). This triplet state is the primary actor in the subsequent photochemical reactions.

Mechanisms of Radical Generation through Hydrogen Atom Transfer (HAT) Photocatalysis

The benzophenone triplet state is characterized as a diradical and is highly effective at abstracting hydrogen atoms from suitable donor molecules in a process known as Hydrogen Atom Transfer (HAT). rsc.org This ability allows benzophenone and its derivatives to function as potent photocatalysts for generating carbon-centered radicals.

The mechanism begins with the photoexcitation of the benzophenone derivative via an n → π* transition, leading to the reactive triplet-excited-state diradical, which has a lifetime in the microsecond range. rsc.org This excited species can then abstract a hydrogen atom from a substrate (R-H), such as an alkane or a silane, to form a benzhydrol-derived ketyl radical and a substrate-derived radical (R•). rsc.orgnih.gov This process enables the direct activation of otherwise inert C-H bonds under mild conditions. acs.org The selectivity of these HAT processes is governed by a delicate balance between the electronic and steric properties of the substrates and the specific reaction conditions. acs.orgtorvergata.it The photocatalytic cycle can be completed when the ketyl radical regenerates the ground-state benzophenone catalyst through a reverse HAT or a stepwise electron-transfer and proton-transfer mechanism. rsc.org

A notable application involves the synergistic merger of benzophenone HAT photocatalysis with silyl (B83357) radical-induced halogen atom transfer (XAT). nih.govacs.org In this system, the photoexcited benzophenone abstracts a hydrogen atom from a silane, generating a silyl radical. nih.govtorvergata.it This silyl radical can then abstract a halogen atom from an alkyl halide, producing a carbon-centered radical that can be used in various coupling reactions, including nickel-catalyzed cross-electrophile couplings to form C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. nih.govacs.org

Table 1: Key Features of Benzophenone-Mediated HAT Photocatalysis

FeatureDescriptionReference
Excitation Photoexcitation via n → π* transition to form a reactive triplet-excited-state diradical. rsc.org
Primary Process Abstraction of a hydrogen atom from a donor substrate (e.g., alkanes, silanes). rsc.orgnih.gov
Key Intermediates Benzophenone ketyl radical and a substrate-centered radical. rsc.org
Catalyst Regeneration Occurs via reverse HAT or stepwise electron/proton transfer. rsc.org
Controlling Factors Selectivity depends on the electronic and steric properties of the substrate and reaction conditions. acs.orgtorvergata.it

Exploration of Energy Transfer Processes in Photochemical Reactions

Besides HAT, the triplet-state benzophenone chromophore can engage in energy transfer processes. In this mechanism, the excited benzophenone does not abstract an atom but instead transfers its triplet energy to a suitable acceptor molecule in a Dexter energy transfer process. rsc.orgresearchgate.net This excites the acceptor to its own triplet state, which can then undergo a chemical transformation.

This photosensitization approach is particularly valuable as it allows reactions to proceed using lower-energy light than would be required for the direct excitation of the substrate molecule. rsc.orgchemrxiv.org Benzophenone is an effective and inexpensive photosensitizer for various transformations, including the key intramolecular [2+2] photochemical cycloaddition step in the synthesis of dimethyl cubane-1,4-dicarboxylate. rsc.orgresearchgate.netnih.gov The efficiency of energy transfer depends on the relative triplet energies of the sensitizer (B1316253) (benzophenone) and the acceptor substrate. For efficient transfer, the triplet energy of the sensitizer must be greater than or equal to that of the acceptor.

Elucidation of its Role as a Photosensitizer in Organic Transformations

As a photosensitizer, the benzophenone moiety in this compound can facilitate a range of organic transformations. Its ability to activate substrates through energy transfer makes it a versatile tool in synthesis. One significant area is the activation of molecular oxygen. Research has shown that incorporating benzophenone components into polymers and covalent organic frameworks (COFs) can enhance photosensitization, leading to the efficient generation of reactive oxygen species like singlet oxygen (¹O₂) and superoxide (B77818) radical anion (O₂·⁻). scilit.com These species can then be used in selective photocatalytic oxidations, such as sulfide (B99878) transformations, hydroxylation of boronic acids, and the oxidation of amines to imines. scilit.com

Furthermore, the photochemical activity of benzophenone dicarboxylate (BPDC), a related linker in metal-organic frameworks (MOFs), has been harnessed to generate radical anions or ketyl radicals that can initiate radical-induced polymerizations. rsc.org This demonstrates the broad utility of the benzophenone chromophore as a photosensitizing unit capable of initiating diverse chemical reactions.

Reactivity of the Bromobutoxy Chain in Carbon-Carbon Bond Formation

The 4-(4-bromobutoxy) chain provides a second, distinct site of reactivity in the molecule. This alkyl bromide functionality is a versatile handle for various synthetic modifications, particularly for forming new carbon-carbon bonds.

The primary reactivity of the bromobutyl group is as an electrophile in nucleophilic substitution reactions. The carbon atom attached to the bromine is electron-deficient and susceptible to attack by nucleophiles. A classic example of C-C bond formation is the reaction with cyanide ions (e.g., from KCN), which displaces the bromide to form a nitrile. chemrevise.org This reaction is synthetically valuable as it extends the carbon chain by one atom. chemrevise.org

Table 2: C-C Bond Forming Reactions of the Bromobutoxy Chain

Reaction TypeReagentsMechanismOutcomeReference
Nucleophilic Substitution KCN in ethanol/waterSN2Forms a nitrile, extending the carbon chain by one. chemrevise.org
Radical Coupling Bu₃SnH, AIBN (initiator)Radical chain reactionForms an alkyl radical for intra- or intermolecular C-C bond formation. libretexts.org
Grignard Reaction Mg metalOrganometallic formationCreates a Grignard reagent (nucleophile) for reaction with electrophiles.N/A

Another powerful strategy involves converting the alkyl bromide into a radical intermediate. Using a radical initiator like azobisisobutyronitrile (AIBN) and a reagent such as tributyltin hydride (Bu₃SnH), the C-Br bond can be cleaved to generate a carbon-centered radical. libretexts.org This radical can then participate in intramolecular or intermolecular C-C bond-forming reactions, such as addition to alkenes or alkynes. libretexts.org This method is a cornerstone of modern synthetic chemistry for constructing cyclic and complex acyclic systems. libretexts.org

Finally, the bromobutoxy chain can be used to form an organometallic species, such as a Grignard reagent, by reacting with magnesium metal. The resulting organomagnesium compound reverses the polarity of the terminal carbon, transforming it from an electrophile into a potent nucleophile, which can then be used to attack a wide range of electrophiles (e.g., aldehydes, ketones, esters) to form new C-C bonds.

Kinetic and Thermodynamic Considerations in Derivatization Reactions

The efficiency and outcome of reactions involving this compound are governed by underlying kinetic and thermodynamic principles.

For the photochemical reactions driven by the benzophenone chromophore, kinetic control is paramount. The HAT process's success relies on the rate of hydrogen abstraction by the triplet-state benzophenone being competitive with other decay pathways. The lifetime of the triplet state is on the microsecond scale, providing a finite window for the reaction to occur. rsc.org The selectivity observed in HAT reactions is a kinetic phenomenon, influenced by the relative activation energies of abstracting different types of hydrogen atoms, which in turn depends on C-H bond dissociation energies and steric factors. acs.orgtorvergata.it

In the derivatization of the bromobutoxy chain, kinetic and thermodynamic factors are equally critical. Nucleophilic substitution reactions involving the primary alkyl bromide typically proceed via an Sɴ2 mechanism. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile, as well as the solvent and the nature of the leaving group (bromide is an excellent leaving group). The synthesis of this compound itself from 4-hydroxybenzophenone (B119663) and 1,4-dibromobutane (B41627) is often carried out under reflux for extended periods (18-36 hours), indicating that significant activation energy is required to drive the reaction to completion. google.com

Materials Science and Polymer Chemistry Applications of 4 4 Bromobutoxy Benzophenone

Photoinitiator Applications in UV-Curable Systems

The primary application of the benzophenone (B1666685) moiety within 4-(4-Bromobutoxy)benzophenone is in UV-curable systems, where it functions as a Type II photoinitiator. mdpi.com These systems leverage light energy to rapidly convert a liquid monomer or oligomer formulation into a solid, cross-linked polymer network, a process known as photopolymerization. This technology is foundational to the development of advanced coatings, inks, adhesives, and 3D-printable resins. rsc.org

Mechanistic Studies of UV-Curing Initiation by Benzophenone Chromophores

The UV-curing process initiated by the benzophenone chromophore is a well-understood photochemical mechanism. mdpi.com Unlike Type I photoinitiators that undergo direct bond cleavage to form radicals, Type II photoinitiators like benzophenone require a co-initiator, typically a hydrogen donor such as a tertiary amine or an alcohol. mdpi.com The initiation sequence proceeds through several key steps:

UV Light Absorption : The benzophenone molecule absorbs UV light, typically in the UVA range (300-350 nm), which excites an electron from its ground state (S₀) to an excited singlet state (S₁). mdpi.com

Intersystem Crossing (ISC) : The excited singlet state is short-lived and rapidly undergoes intersystem crossing to a more stable and longer-lived excited triplet state (T₁). mdpi.com

Hydrogen Abstraction : In its highly reactive triplet state, the benzophenone molecule abstracts a hydrogen atom from the co-initiator. mdpi.com

Radical Generation : This hydrogen abstraction event generates two radicals: a ketyl radical from the benzophenone and a reactive radical on the co-initiator (e.g., an amino-alkyl radical). mdpi.com

Polymerization Initiation : Both of these newly formed radicals are capable of initiating the polymerization of monomers and oligomers, such as acrylates, in the formulation, leading to the formation of a cross-linked polymer network. mdpi.com

The efficiency of this process can be tuned by adjusting the concentrations of the photoinitiator and co-initiator, as well as the intensity and wavelength of the UV light source. mdpi.com

Design and Synthesis of Advanced UV-Curable Coatings and Resins

The synthesis of this compound from 4-hydroxybenzophenone (B119663) and 1,4-dibromobutane (B41627) provides a molecule primed for incorporation into polymer backbones or side chains. epa.gov This "copolymerizable" nature is a significant advancement over simply mixing free benzophenone into a formulation. When the photoinitiator is covalently bound to the polymer, it mitigates issues of migration, odor, and leaching from the cured product, which is particularly crucial for applications like food packaging and biomedical devices. sci-hub.sersc.org

Researchers have designed various polymeric photoinitiators based on benzophenone to enhance performance and safety. researchgate.net For example, benzophenone moieties can be incorporated into polyurethane acrylate (B77674) resins, which are valued for their flexibility, durability, and adhesion in coating applications. By reacting the bromobutyl group of this compound with suitable monomers, oligomers with built-in photo-initiating capability can be synthesized. These advanced resins offer improved surface cure and create more stable and durable coatings.

Polymer Functionalization and Cross-linking Strategies

Beyond its role as a soluble photoinitiator, the benzophenone group is a powerful tool for polymer functionalization and cross-linking, particularly for creating surface-grafted polymers and stable hydrogel networks.

C,H-Insertion Cross-linking (CHiC) Reactions Utilizing Benzophenone Moieties

A key reaction enabled by the benzophenone moiety is C,H-Insertion Cross-linking (CHiC). nih.gov This process allows for the formation of covalent C-C bonds without the need for a co-initiator or pre-existing reactive groups like double bonds on the target polymer. The mechanism is similar to the initial step of photoinitiation but involves the abstraction of a hydrogen atom directly from a C-H bond within a nearby polymer chain. nih.govresearchgate.net

Upon UV irradiation (typically at ~350 nm), the benzophenone group enters its excited triplet state. This diradical can then abstract a hydrogen atom from an available C-H bond on an adjacent polymer chain, creating a benzophenone-derived ketyl radical and a macroradical on the polymer backbone. These two radicals subsequently combine to form a stable C-C covalent bond, effectively cross-linking the two polymer chains. nih.govresearchgate.net This versatile reaction can be used to cross-link a wide variety of polymers that contain abstractable hydrogen atoms. rsc.org

Engineering of Surface-Attached Polymer Networks and Hydrogels

The CHiC reaction is particularly valuable for engineering robust, surface-attached polymer networks and hydrogels. mdpi.comresearchgate.net This technique allows for the creation of functional coatings that are covalently bonded to a substrate, preventing delamination. nih.gov The process typically involves:

Surface Priming : The substrate (e.g., silicon, glass, or another polymer) is first functionalized with a monolayer of a benzophenone-containing anchor molecule, such as a benzophenone-silane. nih.gov

Polymer Deposition : A polymer that has this compound incorporated into its structure is then deposited onto the primed surface, often via spin-coating.

UV Irradiation : The entire assembly is exposed to UV light. The benzophenone groups within the polymer film initiate CHiC reactions, cross-linking the polymer chains to form a stable network. Simultaneously, benzophenone groups at the interface react with C-H bonds on both the substrate and the overlying polymer, creating a durable covalent linkage between the coating and the surface. nih.gov

This strategy has been used extensively to create well-defined, surface-attached hydrogels. The degree of cross-linking and the resulting properties of the hydrogel, such as swelling behavior and mechanical stiffness, can be precisely controlled by the concentration of benzophenone units in the polymer and the applied UV energy dose. google.com

Table 1: Effect of Benzophenone Content and UV Dose on Hydrogel Formation

Polymer Composition (mol % BP)UV Wavelength (nm)UV Energy Dose (J·cm⁻²)Resulting Gel Content (%)
Poly(oxonorbornene) with 5% BP3652~40
Poly(oxonorbornene) with 5% BP3658~76
Poly(oxonorbornene) with 10% BP3658~85
Poly(oxonorbornene) with 15% BP3658~90
Poly(alkenyl norbornene) with 5% BP2541~60
Poly(alkenyl norbornene) with 5% BP2549~75

This table is generated based on data reported in studies on benzophenone-containing polymers to illustrate typical research findings. nih.govgoogle.com

Development of Specialized Polymeric Materials

The ability to incorporate this compound into polymers and subsequently cross-link them on surfaces has enabled the development of specialized materials with tailored functionalities.

One significant area of research is the creation of biocompatible and anti-fouling coatings for biomedical devices. By using polymers like poly(phosphoester)s (PPEs) containing benzophenone groups, researchers have fabricated smooth, hydrophilic, surface-attached hydrogels. researchgate.net These coatings resist the non-specific adsorption of proteins and cells, which is a critical requirement for materials used in implants, catheters, and biosensors. researchgate.net

Furthermore, benzophenone-containing hydrogels have been developed for photo-induced antimicrobial applications. By incorporating benzophenone into materials like polyvinyl alcohol (PVA), hydrogels can be produced that exhibit antimicrobial activity when irradiated with UVA light. This approach allows for on-demand sterilization of surfaces. The covalent attachment of these functional hydrogels ensures their durability and long-term performance.

Optical Materials with Enhanced Refractive Indices

The incorporation of aromatic moieties, such as the benzophenone group in this compound, is a common strategy for increasing the refractive index (RI) of polymers. uni-marburg.de High refractive index polymers are sought after for applications in optical lenses, coatings, and waveguides. The benzophenone unit, with its phenyl rings, contributes to a higher molar refractivity, which in turn can elevate the refractive index of the host polymer.

The following table illustrates the effect of incorporating benzophenone derivatives on the refractive index of a common polymer, polydimethylsiloxane (B3030410) (PDMS). This data is provided to demonstrate the principle, as specific data for this compound is not available.

Polymer SystemBenzophenone Concentration (wt. %)Refractive Index (n)
PDMS (10:1 base to curing agent)01.414
PDMS-BPh (10:1 base to curing agent)5~1.425
PDMS-BPh (10:1 base to curing agent)10~1.438
PDMS-BPh (10:1 base to curing agent)20~1.460

Data is illustrative and based on studies of benzophenone doping in PDMS. mdpi.com

Functional Polymers for Tailored Surface Properties

The benzophenone moiety in this compound is a powerful tool for the surface modification of polymers. Upon exposure to UV light (around 365 nm), the benzophenone group is excited to a triplet state, which can then abstract a hydrogen atom from a nearby polymer chain, creating a radical on the polymer surface. This radical can then initiate graft polymerization of monomers or lead to cross-linking. mdpi.com This photo-grafting technique is versatile and can be applied to a wide range of polymeric substrates to tailor their surface properties. mdpi.com

By using polymers containing this compound, or by using the compound itself as a surface-modifying agent, it is possible to create functional surfaces with specific characteristics. For example, grafting hydrophilic polymers onto a hydrophobic substrate can dramatically increase its wettability. Conversely, grafting fluorinated polymers can enhance hydrophobicity and create self-cleaning surfaces. The benzophenone-mediated grafting process allows for the creation of stable, covalently bound surface layers. nih.gov

The bromobutoxy group offers an alternative or complementary route to surface functionalization. This alkyl halide can react with nucleophiles such as amines, thiols, or carboxylates on a polymer surface or on other molecules, allowing for the chemical tethering of the benzophenone unit.

The following table provides examples of how surface modification using benzophenone-containing polymers can alter the surface properties of a substrate. This data is for illustrative purposes, as specific data for this compound is not available.

SubstrateSurface ModificationResulting Surface PropertyExample of Change
PolypropylenePhoto-grafting of acrylic acidIncreased HydrophilicityWater contact angle decrease from >90° to <60°
Polydimethylsiloxane (PDMS)Photo-grafting of poly(ethylene glycol)Reduced Protein AdsorptionSignificantly lower albumin adhesion
Silicon WaferSpin-coating of benzophenone-functionalized poly(phosphoester)Hydrophilic, smooth surfaceStatic water contact angles of 20–26° rsc.org

Data is illustrative and based on studies of various benzophenone derivatives for surface modification.

Advanced Organic Synthesis and Drug Discovery Applications of 4 4 Bromobutoxy Benzophenone

Strategic Precursor in Quaternary Ammonium (B1175870) Compound (QAC) Synthesis

Quaternary ammonium compounds (QACs) are a class of molecules with a permanently positively charged nitrogen atom bonded to four organic groups. mdpi.com They are widely synthesized for various applications, including as antimicrobial agents, phase-transfer catalysts, and in the formulation of fabric softeners and hair conditioners. wikipedia.org The synthesis of QACs often involves the alkylation of tertiary amines, a reaction known as quaternization. wikipedia.org

4-(4-Bromobutoxy)benzophenone serves as a key electrophilic reagent in these syntheses. The bromine atom at the terminus of the butoxy chain is a good leaving group, readily displaced by nucleophilic tertiary amines to form the corresponding quaternary ammonium salt. This reaction is a classic example of a nucleophilic substitution.

A general synthetic route involves reacting this compound with a suitable tertiary amine in an appropriate solvent. rsc.org The benzophenone (B1666685) moiety can be useful for applications requiring a photoactive group or can be further modified. The flexibility of the butoxy chain can also influence the physicochemical properties of the final QAC, such as its solubility and surfactant properties. The synthesis of novel QACs with potential biological activities is an active area of research. mdpi.com

Building Block for Biologically Active Small Molecules and Chemical Probes

The structural features of this compound make it an important intermediate in the synthesis of a diverse range of biologically active small molecules and chemical probes.

Intermediacy in the Development of Selective Estrogen Receptor Modulators (SERMs)

Selective Estrogen Receptor Modulators (SERMs) are compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity. nih.govsemanticscholar.org They are therapeutically important for conditions such as breast cancer and post-menopausal osteoporosis. nih.govjournalbonefragility.com The design of novel SERMs often involves the incorporation of a basic side chain, which is crucial for their antiestrogenic activity. nih.govmdpi.com

While direct synthesis of SERMs using this compound is not explicitly detailed in the provided results, the synthesis of related isoflavone-based SERMs involves the use of intermediates with bromoalkoxy side chains. For instance, compounds like 7-(4-bromobutoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one have been synthesized as intermediates. tandfonline.com This highlights the utility of the bromobutoxy functional group in providing a reactive handle to introduce the necessary basic side chains onto a core scaffold, which is a common strategy in the development of new SERMs. nih.gov

Integration into Dopamine (B1211576) D2 Receptor Agonist Frameworks

Dopamine D2 receptor agonists are a critical class of drugs used in the treatment of Parkinson's disease and other neurological disorders. wikipedia.orgebi.ac.uk The development of new D2 agonists often focuses on creating molecules with high affinity and selectivity for the D2 receptor. mdpi.com

Research into β-arrestin-biased dopamine D2 receptor agonists has utilized intermediates like 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one. nih.govresearchgate.net This intermediate is reacted with various phenylpiperazine derivatives via nucleophilic displacement of the bromide to generate a library of potential D2 receptor agonists. nih.gov Similarly, in the discovery of G protein-biased D2 dopamine receptor partial agonists, 5-(4-bromobutoxy)-2-methylbenzo[d]thiazole was used as a key intermediate for reaction with different amine-containing fragments. nih.gov The butoxy linker has been identified as a preferred chain length in these scaffolds for optimal activity. nih.gov These examples underscore the importance of the bromobutoxy moiety as a versatile linker for connecting different pharmacophoric elements in the design of novel D2 receptor ligands.

Conjugation Chemistry for Natural Product Derivatives (e.g., Chrysin (B1683763) Analogues)

The modification of natural products to enhance their biological activity is a common strategy in drug discovery. Chrysin, a natural flavonoid, has been the subject of such modifications to improve its antioxidant and anticancer properties.

In the synthesis of chrysin-piperazine and chrysin-benzothiazole conjugates, a key intermediate, 7-(4-bromobutoxy)-5-hydroxy-2-phenyl-4H-chromen-4-one, is prepared by reacting chrysin with 1,4-dibromobutane (B41627). nih.govresearchgate.netnih.gov This intermediate then serves as an anchor point for attaching various piperazine (B1678402) or 2-aminobenzothiazole (B30445) moieties through nucleophilic substitution of the bromine atom. nih.govresearchgate.netnih.govresearchgate.net This modular approach allows for the creation of a diverse library of chrysin analogues with potentially enhanced biological activities. nih.govresearchgate.net

Design and Synthesis of Enzyme Inhibitors Featuring Bromobutoxy-Functionalized Scaffolds

Enzyme inhibitors are crucial tools in biochemistry and are the basis for many therapeutic agents. nih.govnih.gov The bromobutoxy group has been incorporated into various molecular scaffolds to create potent enzyme inhibitors.

For example, xanthone (B1684191) derivatives bearing a 4-bromobutoxy substituent have been synthesized and evaluated as inhibitors of α-amylase and α-glucosidase, enzymes relevant to the management of diabetes. mdpi.comresearchgate.net Studies have shown that attaching a 4-bromobutoxy moiety to the xanthone scaffold can lead to significant inhibitory activity. mdpi.com The bromobutoxy group in these molecules can be further functionalized to explore structure-activity relationships.

Design of Ligands for Coordination Chemistry and Bioinorganic Mimicry

The benzophenone moiety within this compound, with its carbonyl group and aromatic rings, can act as a coordinating site for metal ions. The bromoalkoxy chain provides a versatile tether for attaching other coordinating groups or for anchoring the ligand to a surface or a larger molecular assembly. While the direct use of this compound in coordination chemistry is not extensively detailed in the provided results, the synthesis of related benzophenone derivatives for various applications suggests its potential in this area. nih.gov The ability to create multidentate ligands by modifying the bromobutoxy chain opens up possibilities for designing novel coordination complexes with interesting photophysical or catalytic properties, potentially mimicking the active sites of metalloenzymes.

Construction of Complex Organometallic Systems

The bifunctional nature of this compound, possessing both a carbonyl group and a reactive carbon-bromine bond, makes it a versatile precursor for the construction of a variety of complex organometallic systems. While specific research focusing exclusively on the organometallic chemistry of this particular compound is not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of its constituent functional groups. The construction of organometallic systems can be approached through reactions involving the carbonyl moiety, the alkyl bromide, or a combination of both, leading to the formation of diverse metal-containing architectures, including metallacycles.

The primary routes for forming organometallic complexes with this compound involve either the direct reaction of the alkyl halide with a metal or the coordination of the benzophenone's carbonyl oxygen to a metal center.

One of the most direct methods to create an organometallic compound from this compound is through the reaction of the bromoalkane moiety with an active metal, such as magnesium or lithium, to form a Grignard or organolithium reagent, respectively. umkc.edumiracosta.edu This reaction converts the electrophilic carbon of the C-Br bond into a highly nucleophilic carbanion, which is a fundamental transformation in organometallic synthesis. umkc.edu The resulting Grignard reagent, 4-(4-magnesiobromobutoxy)benzophenone, is itself a complex organometallic system.

Another significant pathway for constructing organometallic systems is through the oxidative addition of the carbon-bromine bond to a low-valent transition metal complex. libretexts.org This process involves the insertion of the metal into the C-Br bond, leading to an increase in the metal's oxidation state and coordination number. libretexts.org This reaction is a cornerstone of catalytic cycles and is fundamental for creating new metal-carbon bonds. nih.gov For instance, a low-valent palladium(0) or nickel(0) complex could react with the bromobutoxy group to form a new organopalladium(II) or organonickel(II) species. These resulting complexes can then serve as intermediates in a wide array of cross-coupling reactions.

The benzophenone unit can also participate in the formation of organometallic systems, primarily through the coordination of the carbonyl oxygen's lone pairs to a Lewis acidic metal center. libretexts.orglibretexts.orglumenlearning.com While the carbonyl group itself does not form a carbon-metal bond, its coordination can influence the electronic properties and reactivity of the metal center. This interaction is crucial in the design of bifunctional ligands where one part of the molecule binds the metal while another part possesses a reactive site. acs.orgacs.org

Furthermore, the dual functionality of this compound opens up the possibility of forming metallacycles. wikipedia.org A metallacycle is a cyclic compound where a metal atom is part of the ring structure. wikipedia.org Intramolecular reactions, such as the oxidative addition of the C-Br bond to a metal center that is also coordinated to the benzophenone's carbonyl oxygen, could lead to the formation of a stable cyclic structure. Such metallacycles are important intermediates in various catalytic transformations, including olefin metathesis and alkyne trimerization. wikipedia.org

The following table summarizes the potential organometallic reactions and the resulting systems that could be constructed using this compound, based on the known reactivity of its functional groups.

Reactive Site Reagent/Reaction Type Resulting Organometallic System Potential Application
Carbon-Bromine BondMagnesium (Grignard formation)4-(4-magnesiobromobutoxy)benzophenoneNucleophilic addition to electrophiles
Carbon-Bromine BondLow-valent transition metal (e.g., Pd(0), Ni(0)) (Oxidative Addition)Organometallic halide complex (e.g., LnM(R)X)Intermediate in cross-coupling catalysis
Carbonyl OxygenLewis acidic metal center (Coordination)Metal-carbonyl complexCatalyst modification, sensing
Bifunctional (C-Br and C=O)Intramolecular reaction with a metal centerMetallacycleIntermediate in catalysis, new material synthesis

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-(4-Bromobutoxy)benzophenone, both ¹H and ¹³C NMR spectroscopy would provide critical data for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzophenone (B1666685) core and the aliphatic protons of the bromobutoxy chain. The aromatic region would likely show complex multiplets for the unsubstituted phenyl ring and a pair of doublets for the para-substituted phenyl ring, characteristic of an AA'BB' system. The protons of the butoxy chain would appear as triplets and multiplets in the upfield region, with their chemical shifts and coupling patterns providing clear evidence for the connectivity of the methylene (B1212753) groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the number and chemical environment of all carbon atoms in the molecule. Distinct signals would be expected for the carbonyl carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted rings), and the four aliphatic carbons of the bromobutoxy chain. The chemical shifts of the aliphatic carbons would be particularly informative in confirming the presence of the ether linkage and the terminal bromine atom.

Expected ¹H NMR Data for this compound: This table is predictive and based on typical chemical shifts for similar functional groups.

Proton AssignmentExpected Chemical Shift (ppm)Expected Multiplicity
Aromatic Protons (unsubstituted ring)~7.4-7.8Multiplet
Aromatic Protons (substituted ring, ortho to C=O)~7.7-7.9Doublet
Aromatic Protons (substituted ring, ortho to -O)~6.9-7.1Doublet
-OCH₂-~4.0-4.2Triplet
-CH₂-CH₂-O-~1.8-2.0Multiplet
-CH₂-CH₂-Br~1.9-2.1Multiplet
-CH₂Br~3.4-3.6Triplet

Expected ¹³C NMR Data for this compound: This table is predictive and based on typical chemical shifts for similar functional groups.

Carbon AssignmentExpected Chemical Shift (ppm)
C=O~195-197
Aromatic C-O~162-164
Aromatic C-H (unsubstituted ring)~128-133
Aromatic C-H (substituted ring)~114-132
Aromatic C-C=O (ipso)~130-138
-OCH₂-~67-69
-CH₂-CH₂-O-~28-30
-CH₂-CH₂-Br~29-31
-CH₂Br~32-34

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which in turn confirms its elemental composition.

The mass spectrum would be expected to show a prominent molecular ion peak [M]+. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways would likely involve cleavage of the butoxy chain. Key expected fragments would include the loss of the bromobutyl group to form a stable benzoyl cation, as well as cleavages at the ether linkage.

Expected Key Fragments in the Mass Spectrum of this compound: This table is predictive and based on general fragmentation patterns of similar compounds.

m/zPossible Fragment IonNotes
334/336[C₁₇H₁₇BrO₂]⁺Molecular ion peak with bromine isotope pattern
199[C₁₃H₉O₂]⁺Loss of C₄H₈Br
183[C₁₃H₁₁O]⁺Benzoyl cation fragment
105[C₇H₅O]⁺Benzoyl cation
77[C₆H₅]⁺Phenyl cation
135/137[C₄H₈Br]⁺Bromobutyl cation

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the benzophenone moiety, typically appearing in the range of 1650-1670 cm⁻¹. Other characteristic absorptions would include C-O stretching vibrations from the ether linkage, C-Br stretching, and various C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretching of the aromatic rings and the C=C bonds would be expected to show strong Raman signals.

Expected Vibrational Frequencies for this compound: This table is predictive and based on characteristic group frequencies.

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Vibrational Mode
C=O1650-1670 (strong)1650-1670 (medium)Stretching
Aromatic C=C1450-1600 (medium)1580-1610 (strong)Stretching
Aromatic C-H3000-3100 (medium)3000-3100 (strong)Stretching
Aliphatic C-H2850-2960 (medium)2850-2960 (strong)Stretching
C-O (ether)1200-1300 (strong)-Asymmetric Stretching
C-O (ether)1000-1100 (medium)-Symmetric Stretching
C-Br500-600 (medium)500-600 (strong)Stretching

X-ray Diffraction Studies of Crystalline Derivatives for Absolute Stereochemistry and Conformation

Of particular interest would be the dihedral angle between the two phenyl rings of the benzophenone core, which is known to be non-planar. X-ray crystallography would also reveal the conformation of the flexible bromobutoxy chain and how the molecules pack in the crystal lattice, providing insights into intermolecular interactions such as C-H···O or C-H···π interactions. Although no published crystal structure for this compound is currently available, such a study would be invaluable for a complete structural characterization.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like 4-(4-Bromobutoxy)benzophenone. DFT studies on various benzophenone (B1666685) derivatives have consistently shown that the electronic properties are significantly influenced by the nature and position of substituents on the phenyl rings. scialert.netresearchgate.net

For this compound, the electronic structure is primarily defined by the benzophenone core. The π-systems of the two phenyl rings and the carbonyl group are conjugated, forming a delocalized electron system. scialert.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's electronic transitions and reactivity. In benzophenone derivatives, the HOMO is typically localized on the phenyl rings, while the LUMO is often centered on the carbonyl group. scribd.com

The introduction of the 4-bromobutoxy group at the para position of one of the phenyl rings is expected to modulate these electronic properties. The butoxy chain, being an electron-donating group through inductive and mesomeric effects, would likely increase the energy of the HOMO. This, in turn, would decrease the HOMO-LUMO energy gap, potentially leading to a red shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum compared to unsubstituted benzophenone. scialert.net DFT calculations on similar alkoxy-substituted benzophenones have confirmed such trends. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties of Substituted Benzophenones

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Benzophenone (unsubstituted)-6.5-1.84.7
4-Methoxybenzophenone-6.2-1.74.5
4-Chlorobenzophenone-6.7-2.04.7

Note: The data in this table are representative values from computational studies on benzophenone derivatives and are intended for illustrative purposes.

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound over time. The flexibility of the butoxy chain allows the molecule to adopt various conformations, which can be critical for its function in different environments.

MD simulations can model the dynamic behavior of the molecule in various solvents or in the presence of other molecules, such as polymers or biological macromolecules. researchgate.netbwise.kr For this compound, MD studies could reveal the preferred conformations of the butoxy chain, including the torsion angles around the C-C and C-O bonds. This is important as the spatial arrangement of the bromine atom relative to the benzophenone core can influence the molecule's ability to interact with other species.

In the context of intermolecular interactions, MD simulations can provide insights into how this compound might bind to a receptor or an active site. bwise.kr By simulating the molecule in a solvated environment with a target protein, for example, one could observe the formation and dynamics of hydrogen bonds, van der Waals interactions, and hydrophobic interactions. Such simulations are crucial in fields like drug design and materials science to understand binding affinities and mechanisms of action. nih.gov

Modeling of Adsorption Phenomena on Material Surfaces

The study of how molecules adsorb onto surfaces is critical for applications such as chromatography, catalysis, and surface functionalization. Computational modeling can provide a molecular-level understanding of these adsorption processes. For this compound, modeling its adsorption would involve considering the interactions of the benzophenone core, the flexible and somewhat polar butoxy chain, and the terminal bromine atom with a given surface.

Studies on the adsorption of benzophenone onto cellulosic surfaces have shown that both van der Waals and electrostatic forces contribute to the interaction. acs.org The orientation of the adsorbed molecule was found to depend on the hydrophilicity of the surface. acs.org Similarly, for this compound, one would expect the aromatic rings to favor interactions with nonpolar surfaces through π-π stacking, while the carbonyl group and the ether oxygen could interact with polar surfaces.

The terminal bromine atom adds another dimension to the adsorption behavior, as it can participate in halogen bonding, a non-covalent interaction that can be significant in directing molecular assembly. Modeling studies, often employing a combination of quantum mechanics and molecular mechanics (QM/MM) or specialized force fields, could predict the most stable adsorption geometries and the corresponding adsorption energies of this compound on various surfaces like silica, graphene, or polymers. nih.govrsc.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Correlations for Derivatives

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. For derivatives of this compound, these studies would involve systematically modifying the structure and computationally predicting the resulting changes in activity or properties.

Quantitative Structure-Activity Relationship (QSAR) models, which use statistical methods to relate physicochemical descriptors of molecules to their biological activity, have been successfully developed for various classes of benzophenone derivatives, for instance, in the context of their antimalarial activity. nih.govresearchgate.netnih.gov These descriptors can be calculated using computational methods and include electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters.

For a series of derivatives of this compound, one could, for example, vary the length of the alkoxy chain, change the halogen atom, or introduce other substituents on the phenyl rings. By calculating a range of molecular descriptors for each derivative and correlating them with an experimentally determined property (e.g., binding affinity to a receptor, or a specific physical property like UV absorption maximum), a predictive QSAR or QSPR model could be built. Such models are invaluable for rationally designing new molecules with desired properties, thereby reducing the need for extensive experimental synthesis and testing. nih.govmdpi.com

Q & A

Q. Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₇BrO₂
Molecular Weight~333.2 g/mol
CAS RNNot explicitly listed*-
Melting Point~67–69°C (analogous compounds)

*Note: The CAS for this compound is not directly provided, but analogs (e.g., 4-Bromo-4'-fluorobenzophenone, CAS 2069-41-2) suggest similar synthetic pathways .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Q. Methodological Answer :

  • ¹H/¹³C NMR : Identify substituent positions (e.g., bromobutoxy chain integration at δ 3.5–4.0 ppm for OCH₂; aromatic protons at δ 6.8–7.8 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1650 cm⁻¹ and ether (C-O-C) at ~1250 cm⁻¹ .
  • X-ray Crystallography : Resolve crystal packing and confirm molecular geometry, as done for structurally related benzophenones .

Advanced: How does the bromobutoxy substituent influence the electronic properties and reactivity of benzophenone derivatives?

Methodological Answer :
The bromobutoxy group acts as an electron-withdrawing substituent due to the inductive effect of bromine, which:

  • Reduces electron density on the benzophenone core, altering its UV absorption profile (e.g., redshift in λₘₐₓ) .
  • Enhances electrophilicity of the carbonyl group, facilitating nucleophilic additions (e.g., Grignard reactions) .
    Experimental Validation :
  • Compare Hammett σ values for bromine and alkoxy groups to predict reactivity trends .
  • Use DFT calculations to map electron density distribution .

Advanced: What are the challenges in achieving regioselectivity during the synthesis of halogenated benzophenones, and how can they be mitigated?

Methodological Answer :
Challenges :

  • Competing para/meta substitution during Friedel-Crafts acylation due to directing effects of substituents.
  • Bromine’s dual role as a leaving group and steric hindrance.
    Solutions :
  • Use bulky catalysts (e.g., zeolites) to favor para-substitution .
  • Employ directing groups (e.g., methoxy) to pre-functionalize the aromatic ring before bromination .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced: How can computational chemistry methods aid in predicting the biological activity of this compound derivatives?

Q. Methodological Answer :

  • Molecular Docking : Simulate binding to target proteins (e.g., HIV-1 reverse transcriptase) using software like AutoDock Vina .
  • QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with antifungal activity data from analogous benzophenones .

Q. Table 2: Biological Activity of Analogous Compounds

CompoundActivityReference
4-Fluoro-3-methylbenzophenoneAnti-inflammatory
4-Benzoylbenzoic acidEnzyme inhibition

Basic: What are the common impurities encountered during the synthesis, and how are they identified?

Q. Methodological Answer :

  • Impurities : Unreacted 4-bromobutanol, dehalogenated products (e.g., butoxybenzophenone).
  • Identification :
    • HPLC : Compare retention times with standards .
    • GC-MS : Detect volatile byproducts (e.g., nitrobenzene from Friedel-Crafts step) .

Advanced: What role does the bromobutoxy group play in the photophysical properties of benzophenone-based materials?

Q. Methodological Answer :

  • UV Stabilization : The bromine atom enhances absorption in the UV-B range (290–320 nm), making it useful in polymer photostabilizers .
  • Fluorescence Quenching : Heavy atom effect from bromine increases intersystem crossing, reducing fluorescence yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.